DIETHYL IODOMETHYLPHOSPHONATE
Overview
Description
DIETHYL IODOMETHYLPHOSPHONATE: is an organophosphorus compound with the molecular formula C5H12IO3P. It is a phosphonate ester, characterized by the presence of an iodomethyl group attached to the phosphorus atom. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: DIETHYL IODOMETHYLPHOSPHONATE can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of triethyl phosphite with diiodomethane under a nitrogen atmosphere. The reaction is typically carried out at elevated temperatures (around 100°C) for 48 hours .
Industrial Production Methods: Industrial production of diethyl (iodomethyl)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: DIETHYL IODOMETHYLPHOSPHONATE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodomethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate. The reaction is typically carried out in polar solvents like acetone or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonate esters, while oxidation and reduction can lead to the formation of different phosphonic acid derivatives .
Scientific Research Applications
Chemistry: DIETHYL IODOMETHYLPHOSPHONATE is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of phosphonate-containing compounds, which have applications in various chemical processes .
Biology and Medicine: In biological research, diethyl (iodomethyl)phosphonate is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active phosphonates.
Industry: In the industrial sector, diethyl (iodomethyl)phosphonate is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials and products .
Mechanism of Action
Mechanism of Action: DIETHYL IODOMETHYLPHOSPHONATE exerts its effects through its ability to form stable carbon-phosphorus bonds. This property allows it to interact with various molecular targets, including enzymes and other proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure .
Molecular Targets and Pathways: The primary molecular targets of diethyl (iodomethyl)phosphonate are enzymes involved in metabolic pathways. By inhibiting these enzymes, the compound can affect various biochemical processes, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
- Diethyl (chloromethyl)phosphonate
- Diethyl (bromomethyl)phosphonate
- Diethyl (fluoromethyl)phosphonate
Comparison: DIETHYL IODOMETHYLPHOSPHONATE is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making diethyl (iodomethyl)phosphonate a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1-[ethoxy(iodomethyl)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12IO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFHTBDRPOJJTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CI)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146334 | |
Record name | Diethyl (iodomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10419-77-9 | |
Record name | Diethyl P-(iodomethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10419-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (iodomethyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (iodomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (iodomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: How is diethyl iodomethylphosphonate used to synthesize biologically relevant molecules?
A: this compound serves as a key starting material in synthesizing acyclic selenonucleoside phosphonates, potential antiviral agents. [] This synthesis leverages diselenide chemistry to incorporate the phosphonate moiety from this compound into the target molecules.
Q2: Can this compound be used to create complex structures like C60 dimers?
A: Yes, reacting the C60(2-) dianion with this compound, followed by treatment with iodine, produces a singly bonded C60 dimer with a diethoxyphosphorylmethyl group on each C60 cage. This reaction highlights the utility of this compound in functionalizing fullerenes. []
Q3: What is the role of samarium diiodide (SmI2) in reactions involving this compound?
A: SmI2 mediates reactions between this compound and esters or lactones. This reaction provides a highly stereoselective route to β-hydroxyphosphonates. [, , , ] This methodology has proven particularly useful in synthesizing precursors for complex molecules like the C-glycosyl analogue of thymidine 5′-(β-L-rhamnosyl)diphosphate. [, ]
Q4: Can this compound be used in asymmetric synthesis?
A: Yes, the aza-Darzens reaction of lithium this compound with enantiopure N-(2,4,6-trimethylphenylsulfinyl)imines yields a single diastereomeric N-sulfinylaziridine 2-phosphonate. [] This product can be further transformed into valuable chiral building blocks, highlighting the utility of this compound in asymmetric synthesis.
Q5: Can this compound be used to functionalize indole rings?
A: A palladium-catalyzed Catellani-type reaction utilizing this compound offers an efficient route to 2-methylene phosphonate indoles. [] These compounds are crucial synthons in constructing various indole alkaloids, showcasing the versatility of this compound in heterocyclic chemistry.
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